

Application Notes and Protocols for Assessing 5Me3F4AP Efficacy in Cell-Based Assays

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Compound of Interest

Compound Name: 5Me3F4AP

Cat. No.: B577076

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Introduction

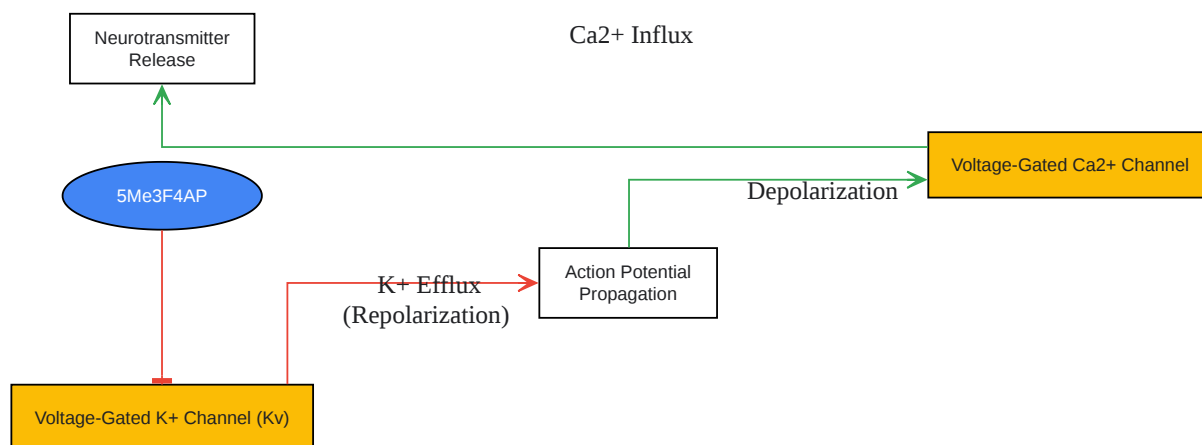
5Me3F4AP is a novel derivative of 4-aminopyridine (4AP) that functions as a voltage-gated potassium (Kv) channel blocker.^{[1][2]} Its primary mechanism of action involves the blockade of potassium efflux from neurons, particularly in demyelinated axons, which leads to a prolongation of the action potential and enhanced axonal conduction.^{[1][2]} This property makes **5Me3F4AP** a promising therapeutic candidate for neurological conditions characterized by demyelination, such as multiple sclerosis. Furthermore, its improved metabolic stability suggests potential for greater in vivo efficacy compared to its parent compounds.^[1]

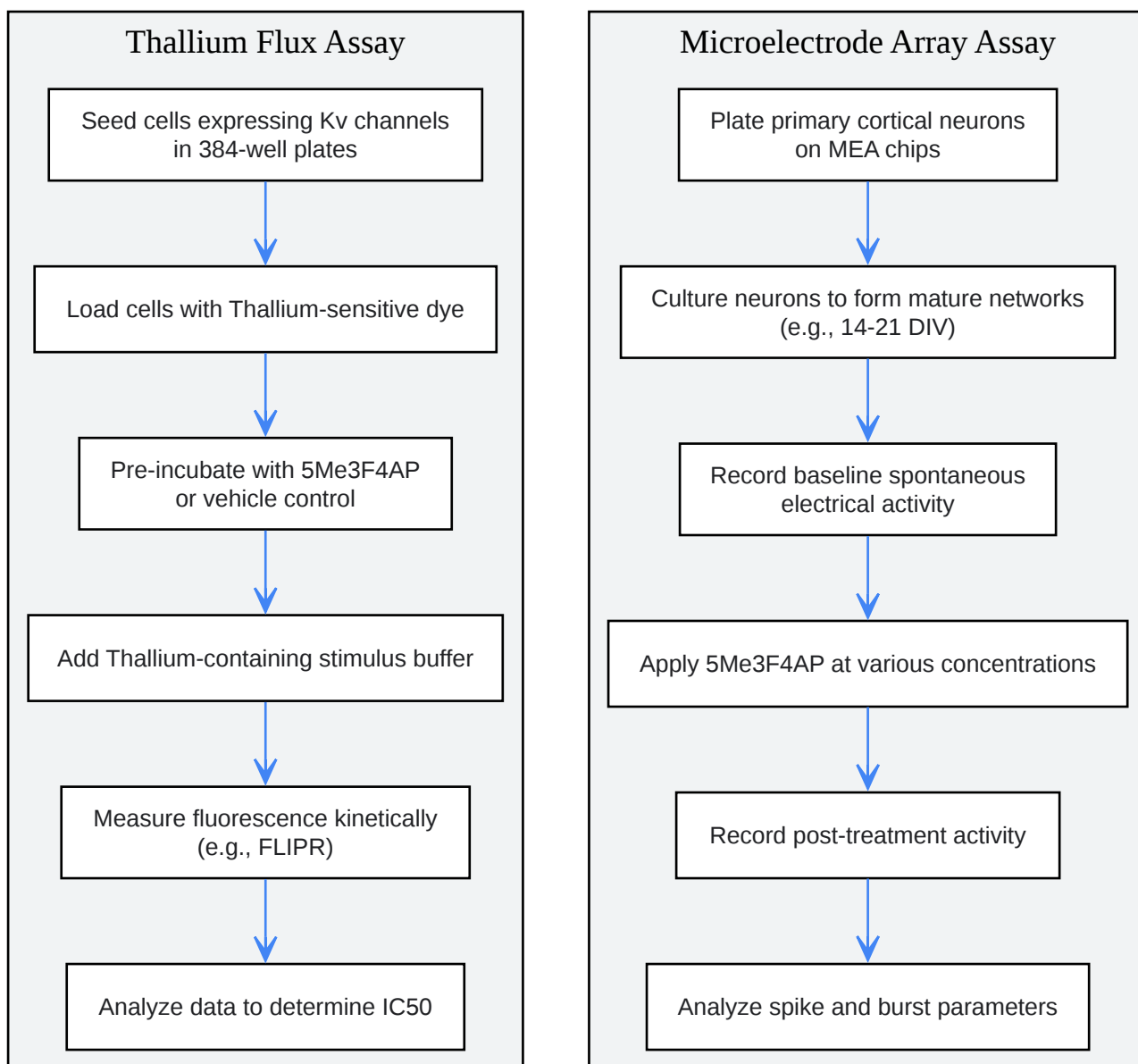
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of **5Me3F4AP** in vitro. The described assays will enable researchers to:

- Confirm the inhibitory activity of **5Me3F4AP** on potassium channels.
- Assess the functional consequences of Kv channel blockade on neuronal excitability and axonal conduction.
- Evaluate the potential of **5Me3F4AP** to protect neurons and promote remyelination in disease-relevant models.

Signaling Pathway of 5Me3F4AP

The primary molecular target of **5Me3F4AP** is the voltage-gated potassium channel. By blocking these channels, **5Me3F4AP** modulates neuronal excitability.





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References

- 1. In Vitro and In Vivo Pharmacological Models to Assess Demyelination and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening Remyelinating Drugs Using Primary Cell Culture Models [escholarship.org]
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